1-Propan-2-yl-2,3-dihydro-1H-indene

Description

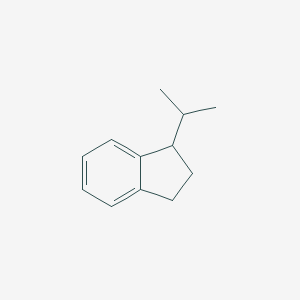

1-Propan-2-yl-2,3-dihydro-1H-indene (IUPAC name: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine) is a bicyclic organic compound comprising a 2,3-dihydro-1H-indene core substituted at the 5-position with a propan-2-amine group. The indane scaffold combines a benzene ring fused with a cyclopentane ring, enabling structural versatility for medicinal and synthetic applications . Its pharmacological relevance stems from the amine substituent, which modulates lipophilicity and bioactivity, distinguishing it from other dihydroindene derivatives.

Properties

CAS No. |

137823-73-5 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-propan-2-yl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |

InChI Key |

FLUHDWXWFRCIFJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2=CC=CC=C12 |

Canonical SMILES |

CC(C)C1CCC2=CC=CC=C12 |

Synonyms |

1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical properties of 1-propan-2-yl-2,3-dihydro-1H-indene are influenced by its substituents and core structure. Below is a detailed comparison with similar compounds:

Antiproliferative Dihydroindene Derivatives

- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives (e.g., 12d, 12q) :

- Structure : These derivatives feature a trimethoxy-substituted indane core linked to aromatic B rings (e.g., 4-hydroxy-3-methoxyphenyl in 12d).

- Activity : Exhibit potent antiproliferative effects (78.82–83.61% inhibition at 0.1 mM) by inhibiting tubulin polymerization. Electron-donating groups on the B ring enhance activity compared to electron-withdrawing groups .

- Comparison : Unlike this compound, these compounds lack an amine substituent, relying on methoxy groups for bioactivity. The amine group in 1-propan-2-yl may confer distinct target selectivity or pharmacokinetic profiles.

Natural Products: Diaporindenes A–D

- Structure : Feature a 2,3-dihydro-1H-indene ring fused with a 1,4-benzodioxan moiety .

- Comparison : The benzodioxan moiety in diaporindenes introduces additional steric bulk and polarity, contrasting with the simpler amine substituent in this compound.

Anti-Tuberculosis Agents

- 4-Linked 2,3-Dihydro-1H-indene Derivatives (Compounds 7–13): Structure: Lipophilic analogs with substituents at the 4-position of the indane core. Activity: Exhibit potent activity against Mycobacterium tuberculosis (comparable to bedaquiline) .

Cathinone Derivatives

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone): Structure: A cathinone analog with a pyrrolidine-substituted indane core . Activity: Acts as a psychoactive substance, likely via monoamine transporter inhibition. Comparison: The propan-2-amine group in this compound may confer stimulant properties similar to cathinones but with distinct metabolic stability due to reduced β-keto group susceptibility.

Clinical Candidate: LY186641

- Structure : A diarylsulfonylurea with a 2,3-dihydro-1H-indene-5-sulfonamide group .

- Activity : Demonstrated dose-limiting methemoglobinemia in Phase I trials, highlighting substituent-dependent toxicity.

- Comparison : The sulfonamide group in LY186641 contributes to redox-related toxicity, whereas the amine group in this compound may avoid such issues but could pose CNS-related risks.

Structure-Activity Relationships (SAR) and Key Findings

Key Observations :

- Substituent Position : Activity is highly position-dependent. For example, 4-linked substituents enhance anti-TB activity, while 5-position amines may favor CNS effects.

- Electron Effects : Electron-donating groups (e.g., methoxy) enhance tubulin inhibition, whereas electron-withdrawing groups reduce potency .

- Lipophilicity : Amine groups reduce LogD compared to methoxy or aryl substituents, impacting blood-brain barrier penetration and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.